(S)-a-(Fmoc-N-methylamino)benzenebutanoic acid

描述

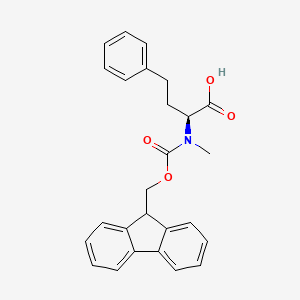

(S)-α-(Fmoc-N-methylamino)benzenebutanoic acid (CAS 1065076-30-3) is a specialized organic compound with the molecular formula C₂₆H₂₅NO₄ and a molecular weight of 415.48 g/mol . It features a benzenebutanoic acid backbone modified with an N-methylamino group at the α-position, protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. This Fmoc moiety is widely used in peptide synthesis to temporarily block reactive amino groups during solid-phase synthesis .

The compound is stored under sealed, dry conditions at 2–8°C to ensure stability . It is primarily employed in laboratory research, particularly in medicinal chemistry and peptide engineering .

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO4/c1-27(24(25(28)29)16-15-18-9-3-2-4-10-18)26(30)31-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNXXQNGLPFUMPW-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-a-(Fmoc-N-methylamino)benzenebutanoic acid typically involves multiple steps, starting from readily available precursors. The process often includes the protection of functional groups, formation of key intermediates, and final deprotection to yield the target compound. Common synthetic routes may involve:

Protection of the amino group: Using fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to protect the amino group.

Formation of the intermediate: Coupling reactions to form the desired intermediate structures.

Deprotection: Removing the Fmoc group under mild acidic or basic conditions to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反应分析

Types of Reactions

(S)-a-(Fmoc-N-methylamino)benzenebutanoic acid can undergo various chemical reactions, including:

Oxidation: Conversion of specific functional groups to their oxidized forms.

Reduction: Reduction of carbonyl groups to alcohols or amines.

Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Peptide Synthesis

One of the primary applications of (S)-α-(Fmoc-N-methylamino)benzenebutanoic acid is in peptide synthesis, particularly through the Fmoc solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a protective group that allows for selective deprotection and coupling reactions, facilitating the assembly of complex peptides.

Advantages in Peptide Synthesis:

- Stability : The Fmoc group is stable under basic conditions but easily removed under mild acidic conditions.

- Versatility : It can be incorporated into various peptides to enhance their biological activity or stability.

Medicinal Chemistry

In medicinal chemistry, (S)-α-(Fmoc-N-methylamino)benzenebutanoic acid has been explored for its potential therapeutic applications. The compound's structural features allow for modifications that can lead to the development of novel pharmaceuticals targeting specific biological pathways.

Case Studies:

- Anticancer Agents : Research has indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Neurological Disorders : Modified forms of this amino acid have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .

Materials Science

The incorporation of (S)-α-(Fmoc-N-methylamino)benzenebutanoic acid into polymer matrices has shown promise in creating functional materials with specific properties. These materials can be utilized in drug delivery systems and tissue engineering.

Applications in Materials Science:

- Hydrogels : When combined with other peptides or polymers, this compound can form hydrogels that mimic extracellular matrices, promoting cell adhesion and growth .

- Nanostructured Materials : Its ability to self-assemble into nanostructures opens avenues for creating advanced materials with tailored mechanical and chemical properties.

Research and Development

Numerous studies focus on the synthesis and application of (S)-α-(Fmoc-N-methylamino)benzenebutanoic acid in various research contexts. The following table summarizes notable findings from recent literature:

作用机制

The mechanism of action of (S)-a-(Fmoc-N-methylamino)benzenebutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional and Functional Group Isomerism

(a) Fmoc-β-Homophe-OH (CAS 193954-28-8)

- Structure: (S)-3-(Fmoc-amino)-4-phenylbutyric acid.

- Key Differences: The Fmoc group is attached to a β-amino group instead of an α-N-methylamino group. The absence of N-methylation and positional isomerism alters its steric and electronic properties.

- Impact : β-substitution may influence peptide backbone conformation differently compared to α-substituted analogs .

(b) Benzenebutanoic Acid, β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]- (CAS 282524-78-1)

- Structure: β-Fmoc-amino substitution without N-methylation.

Substituent Variations

(a) (S)-α-(Fmoc-amino)-3,5-difluorobenzenebutanoic Acid (CAS 1808268-08-7)

- Structure : Differs by 3,5-difluoro substitutions on the benzene ring.

- Impact : Fluorine atoms introduce electron-withdrawing effects, enhancing metabolic stability and altering hydrophobicity .

(b) A-1083 (CAS 479064-89-6)

- Structure: (S)-2-Chloro-β-(Boc-amino)benzenebutanoic acid.

- Key Differences : Uses a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc and includes a chlorine substituent at the 2-position.

- Impact : Boc groups are acid-labile, offering orthogonal protection strategies compared to base-labile Fmoc .

Chain Length and Stereochemistry

(a) N-Fmoc-(R)-3-(methylamino)butanoic Acid (CAS 1460306-60-8)

- Structure: Shorter butanoic acid chain (C₄) vs. benzenebutanoic acid (C₇).

- Key Differences : The (R)-configuration at the chiral center and reduced chain length limit its application in bulkier peptide environments .

(b) Fmoc-Dab(Boc)-OH (CAS 125238-99-5)

- Structure: Contains a diaminobutyric acid (Dab) residue with Boc and Fmoc groups.

- Impact: The additional amino group enables branching in peptide structures, unlike the linear benzenebutanoic acid backbone .

Critical Notes

Stereochemical Sensitivity : The (S)-configuration in the target compound vs. (R)-isomers (e.g., CAS 1460306-60-8) underscores the importance of chirality in biological interactions .

Research Applications : Fluorinated and halogenated analogs (e.g., A-1083) may offer tailored reactivity for targeted drug discovery .

生物活性

(S)-a-(Fmoc-N-methylamino)benzenebutanoic acid is a modified amino acid that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a Fmoc (9-fluorenylmethyloxycarbonyl) protecting group and a N-methylamino moiety, serves as an important building block in the synthesis of peptides and peptidomimetics.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure includes:

- Fmoc Group : A common protecting group used in peptide synthesis that enhances the solubility and stability of amino acids.

- N-Methylamino Group : This modification can influence the conformational flexibility and biological activity of the resulting peptides.

Antimicrobial Properties

Research indicates that compounds with N-methyl amino acids exhibit enhanced antimicrobial activities. For instance, studies on related compounds have shown significant inhibition against various bacterial strains, suggesting that this compound could possess similar properties.

| Compound | Target Bacteria | IC50 (µM) |

|---|---|---|

| Hoshinoamide A | Plasmodium falciparum | 0.52 |

| Hoshinoamide C | Trypanosoma brucei | 2.9 |

These findings highlight the potential for exploring this compound in developing new antimicrobial agents .

Peptide Synthesis and Functionality

The Fmoc group allows for the efficient synthesis of peptides through solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptide sequences can enhance their biological activity by improving binding affinities to target receptors.

A study demonstrated that multivalent ligands incorporating N-methyl amino acids showed increased binding affinity to melanocortin receptors, with IC50 values significantly lower than those of their non-modified counterparts. This suggests that similar modifications in peptide design could lead to improved therapeutic agents .

Case Studies and Research Findings

- Peptide Ligands : Research on trivalent ligands revealed that incorporating N-methyl amino acids resulted in a cooperative binding mechanism, enhancing receptor activation. The study showed that increasing ligand valency improved cAMP production in response to receptor activation .

- Self-Assembly Properties : Fmoc-modified amino acids, including this compound, have demonstrated self-assembly capabilities, which are crucial for creating functional materials in drug delivery systems .

Future Directions

The potential applications of this compound are vast, particularly in drug design and development. Future research could focus on:

- Structure-Activity Relationship (SAR) : Investigating how variations in the structure impact biological activity.

- In Vivo Studies : Conducting animal studies to evaluate the therapeutic efficacy and safety profile.

- Broadening Applications : Exploring its use in other therapeutic areas beyond antimicrobial activity, such as cancer therapy or metabolic disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。